2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfone group, and a dibenzo-thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazine ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a dibenzyl halide under basic conditions.
Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the sulfone group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Acylation to introduce the acetamide group: This step involves the reaction of the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.
Substitution: The fluorine atom and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways involving sulfur and fluorine-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and sulfone group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but lacks the phenylethyl acetamide group.
N-(2-phenylethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with different substituents.
Uniqueness
The unique combination of the dibenzo-thiazine ring, fluorine atom, sulfone group, and phenylethyl acetamide moiety gives 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H19FN2O3S/c23-17-10-11-20-19(14-17)18-8-4-5-9-21(18)29(27,28)25(20)15-22(26)24-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,24,26) |
InChI Key |
SHPKWJPQPUVDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.